N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide
CAS No.: 65898-92-2
Cat. No.: VC16919304
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65898-92-2 |
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Molecular Formula | C8H13NO4 |
Molecular Weight | 187.19 g/mol |
IUPAC Name | N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide |
Standard InChI | InChI=1S/C8H13NO4/c1-6(13)9-8(5-12)2-7(3-10)4-11/h3,5,7-8,11H,2,4H2,1H3,(H,9,13) |
Standard InChI Key | XIFZJQYYQQWMIB-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC(CC(CO)C=O)C=O |
Introduction
Structural and Spectroscopic Characterization
Molecular Architecture
The compound’s IUPAC name, N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide, delineates a five-carbon chain (pentan-2-yl) with the following substituents:
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Position 1: A ketone group (1-oxo).
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Position 2: An acetamide group (N-acetyl).
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Position 4: A formyl group (-CHO).
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Position 5: A hydroxyl group (-OH).
This arrangement creates a stereoelectronic environment where the formyl and ketone groups may engage in intramolecular interactions, while the hydroxyl and acetamide groups contribute to hydrogen-bonding networks .
Spectroscopic Data
While experimental NMR data for this specific compound are unavailable, analogs such as N-(1-oxo-3-phenylpropan-2-yl)acetamide (1q) and N-formyl-2-(4-hydroxyphenyl)acetamide provide benchmarks :
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¹H NMR:
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Formyl proton: δ 9.6–9.7 ppm (singlet).
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Acetamide methyl: δ 2.0–2.1 ppm (singlet).
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Hydroxyl proton: δ 1.5–5.0 ppm (broad, exchangeable).
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¹³C NMR:
Synthetic Methodologies
Precursor-Based Synthesis
The synthesis of N-acyl α-aminoaldehydes, as reported in Zr-catalyzed pyrrole formation, offers a plausible route :
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Step 1: Convert N-acetyl amino acids to acyl imidazolides using 1,1′-carbonyldiimidazole (CDI).
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Step 2: Reduce imidazolides to aldehydes via DIBAL-H.
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Step 3: Introduce the formyl and hydroxyl groups via oxidation or protection/deprotection sequences.
For example, N-Boc-protected thioesters have been reduced to aldehydes and subsequently functionalized under ZrOCl₂ catalysis .
Challenges in Stability
The compound’s formyl and hydroxyl groups render it prone to degradation, as observed in analogs like 5-oxoprolinal (1u), which required immediate use post-synthesis . Stabilization strategies may include:
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Protection of hydroxyl group: Using tert-butyldimethylsilyl (TBS) ethers.
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Low-temperature storage: To mitigate aldol condensation or oxidation.
Reactivity and Functionalization
Electrophilic Reactivity
The formyl and ketone groups serve as electrophilic sites for nucleophilic attacks, enabling:
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Knoevenagel condensations: With active methylene compounds (e.g., acetylacetone) .
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Schiff base formation: With amines, yielding imine derivatives.
Nucleophilic Reactivity
The hydroxyl and acetamide groups participate in:
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Hydrogen bonding: Influencing solubility and crystallization.
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Acylation: For introducing additional functional groups.
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